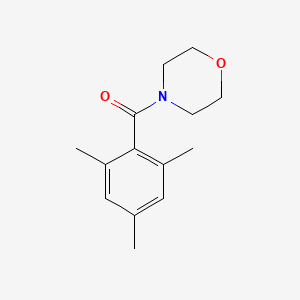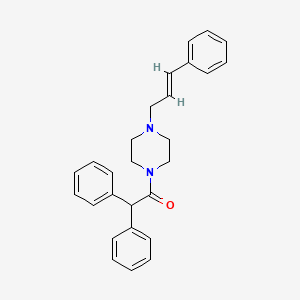![molecular formula C16H16F2N2O2 B5347814 N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has been widely studied for its potential use in scientific research. DFEU belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea exerts its biological activity by binding to the colchicine binding site of tubulin, which leads to the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This results in the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell division, the induction of apoptosis in cancer cells, and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its potential use in vivo.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea. One potential direction is the optimization of the synthesis method to produce this compound with even higher purity and yield. Another direction is the further investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the potential use of this compound as a tool compound for the study of microtubule dynamics and cell division could also be explored.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines. While this compound has several advantages for lab experiments, including its high purity and yield, further studies are needed to determine its potential use in vivo.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with 3-methoxyphenylacetic acid. The resulting intermediate is then reacted with phosgene and a secondary amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been studied for its potential use as a tool compound in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-10(11-4-3-5-13(8-11)22-2)19-16(21)20-15-7-6-12(17)9-14(15)18/h3-10H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAITPRBDLRKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)

![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)
![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)
![7-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5347831.png)